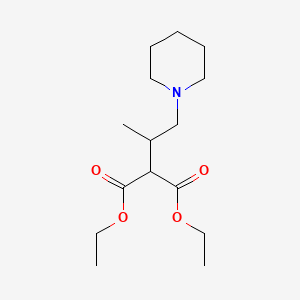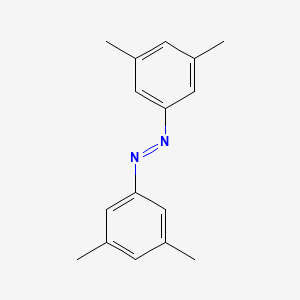
Diazene, bis(3,5-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, bis(3,5-dimethylphenyl)- typically involves the reaction of nitrosobenzene with 3,5-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired azo compound. The general procedure includes the following steps:
Preparation of Nitrosobenzene: Nitrosobenzene is synthesized by the nitration of benzene followed by reduction.
Reaction with 3,5-Dimethylaniline: The nitrosobenzene is then reacted with 3,5-dimethylaniline in the presence of a suitable catalyst to form Diazene, bis(3,5-dimethylphenyl)-.
Industrial Production Methods: Industrial production of Diazene, bis(3,5-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Diazene, bis(3,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
Diazene, bis(3,5-dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diazene, bis(3,5-dimethylphenyl)- involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and photoresponsive materials .
Comparison with Similar Compounds
Azobenzene: Similar structure but without the methyl groups on the aromatic rings.
4,4’-Dimethylazobenzene: Similar structure with methyl groups at the 4,4’ positions instead of 3,5.
Disperse Orange 1: A commercially used azo dye with similar azo linkage but different substituents on the aromatic rings.
Uniqueness: Diazene, bis(3,5-dimethylphenyl)- is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and physical properties. This makes it distinct from other azo compounds and suitable for specialized applications.
Properties
CAS No. |
77611-71-3 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
bis(3,5-dimethylphenyl)diazene |
InChI |
InChI=1S/C16H18N2/c1-11-5-12(2)8-15(7-11)17-18-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
InChI Key |
KQJYKIFOKLVEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=NC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
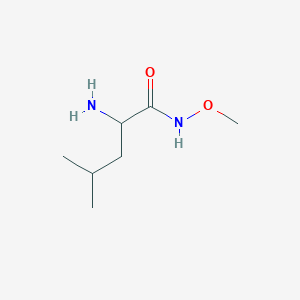
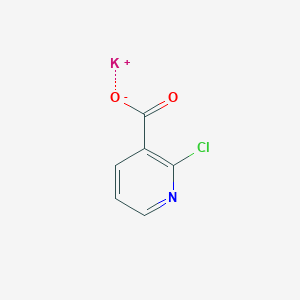
![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)
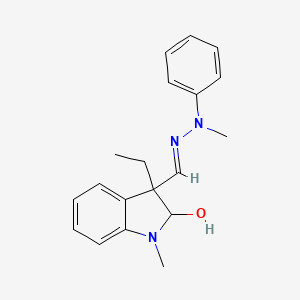
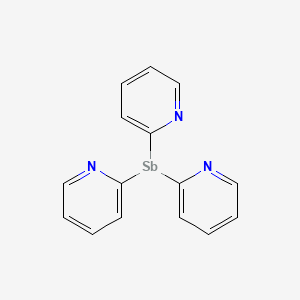
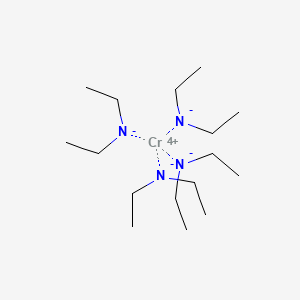
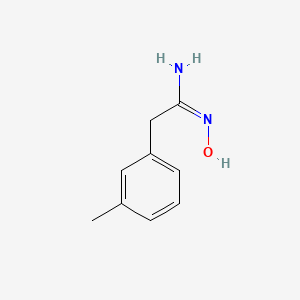
![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
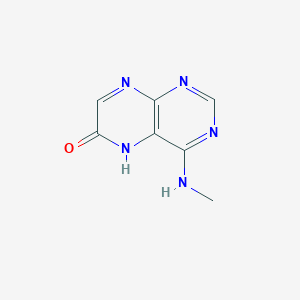
![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
